molecular formula C7H15Br B155011 1-Bromoheptane CAS No. 629-04-9

1-Bromoheptane

Cat. No.: B155011
CAS No.: 629-04-9
M. Wt: 179.1 g/mol
InChI Key: LSXKDWGTSHCFPP-UHFFFAOYSA-N
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Description

1-Bromoheptane, also known as heptyl bromide, is an organic compound with the molecular formula C₇H₁₅Br. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoheptane can be synthesized through the bromination of heptane. The process involves the reaction of heptane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the heptane molecule.

Industrial Production Methods

In an industrial setting, this compound is typically produced by the reaction of heptanol with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation. The overall reaction can be represented as follows:

C7H15OH+HBrC7H15Br+H2O\text{C}_7\text{H}_{15}\text{OH} + \text{HBr} \rightarrow \text{C}_7\text{H}_{15}\text{Br} + \text{H}_2\text{O} C7​H15​OH+HBr→C7​H15​Br+H2​O

Chemical Reactions Analysis

Types of Reactions

1-Bromoheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent such as dimethyl sulfoxide (DMSO).

Major Products

    Nucleophilic Substitution: Heptanol, heptylamine, and other substituted heptanes.

    Elimination: 1-Heptene and other heptenes.

Scientific Research Applications

Organic Synthesis

1-Bromoheptane serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating longer-chain alkyl compounds.

Table 1: Synthesis Applications

ApplicationDescription
Synthesis of p-hydroxybenzoic acidUsed as a precursor in synthesizing p-hydroxybenzoic acid, which is important for pharmaceuticals and cosmetics .
Alkylation reactionsActs as an alkylating agent for introducing heptyl groups into other organic molecules .
Preparation of surfactantsUtilized in the synthesis of surfactants due to its hydrophobic properties .

Pharmaceutical Applications

In pharmaceuticals, this compound is employed in drug development processes, particularly for creating compounds with specific biological activities.

Case Study: Antimicrobial Coatings

A notable application involves using this compound to modify surfaces for antimicrobial properties. It was used to quaternize polymer coatings, enhancing their bactericidal function, which is critical in medical devices and hospital environments .

Environmental Chemistry

This compound has been studied for its environmental impact and behavior in soil and water systems. Its presence in environmental samples can indicate contamination from industrial processes.

Table 2: Environmental Studies

Study FocusFindings
Human Health Risk AssessmentEvaluated exposure pathways and potential health risks associated with soil contamination by brominated compounds including this compound .
Soil RemediationInvestigated the degradation pathways of this compound in contaminated soils, highlighting its persistence and potential ecological risks .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material due to its well-defined properties.

Table 3: Analytical Applications

ApplicationDescription
Gas chromatographyUsed as a standard for calibrating instruments due to its known vapor density and boiling point .
Spectroscopic studiesEmployed in spectroscopic analyses to study reaction mechanisms involving alkyl halides .

Mechanism of Action

The mechanism of action of 1-bromoheptane primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-Bromoheptane can be compared with other alkyl bromides such as 1-bromohexane, 1-bromooctane, and 1-bromodecane. While these compounds share similar chemical properties, their reactivity and applications can vary based on the length of the carbon chain. For example:

    1-Bromohexane: Slightly more reactive due to a shorter carbon chain.

    1-Bromooctane: Similar reactivity but used in different applications due to a longer carbon chain.

    1-Bromodecane: Less reactive but useful in the synthesis of longer-chain compounds.

This compound is unique in its balance of reactivity and chain length, making it a valuable intermediate in various chemical processes.

Biological Activity

1-Bromoheptane, a halogenated alkane with the chemical formula C₇H₁₅Br, is primarily recognized for its applications in organic synthesis and as a reagent in various chemical reactions. However, recent studies have highlighted its significant biological activities, which warrant a detailed examination. This article provides an overview of the biological activity of this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.

This compound is a colorless to yellow liquid with a boiling point of approximately 180 °C and a melting point of -58 °C. Its log P values suggest moderate lipophilicity, which influences its biological interactions. The compound is classified as soluble in organic solvents but has limited solubility in water.

PropertyValue
Molecular FormulaC₇H₁₅Br
Boiling Point180 °C
Melting Point-58 °C
Log P (Octanol/Water)3.37
Solubility0.0769 mg/ml

1. Cytotoxicity and Cell Lysis

Research indicates that this compound exhibits cytotoxic effects on various cell lines. It has been shown to inhibit mitochondrial membrane potential, leading to cell lysis and hepatic steatosis in experimental models. This cytotoxicity is particularly relevant in the context of cancer research, where halogenated compounds are often explored for their potential to induce apoptosis in malignant cells .

2. Antimicrobial Properties

This compound has also been utilized to enhance the bactericidal properties of polymer coatings. For instance, it was used to quaternize coatings made from p(DMAEMA-co-MPC), resulting in surfaces with improved antimicrobial activity. This application suggests that this compound can be effective in developing materials for medical devices that minimize bacterial colonization .

3. Toxicological Profile

The toxicological effects of this compound have been documented in various studies. It is classified as hazardous, with potential risks upon skin contact or inhalation. The compound's safety data sheets indicate that it can cause irritation to skin and eyes and may pose risks when handled improperly . The Log Kp value for skin permeation is reported at -4.3 cm/s, indicating low permeability through the skin barrier.

Case Study 1: Hepatic Steatosis Induction

In a controlled study, administration of this compound to laboratory rodents resulted in significant hepatic steatosis, characterized by the accumulation of fat within liver cells. This effect was attributed to the compound's interference with lipid metabolism pathways, highlighting its potential as a model for studying fatty liver disease .

Case Study 2: Antimicrobial Coating Development

A study focusing on the application of this compound in polymer coatings demonstrated its effectiveness in creating surfaces with enhanced antimicrobial properties. The modified coatings exhibited significant reductions in bacterial adhesion and biofilm formation compared to unmodified surfaces, suggesting practical applications in biomedical engineering .

Q & A

Basic Research Questions

Q. What are the key physical properties of 1-Bromoheptane critical for experimental design?

  • Methodological Answer : Researchers must verify properties such as boiling point (179–181°C), density (1.14 g/mL at 25°C), and solubility (immiscible in water) to design reaction conditions. For instance, its low water solubility necessitates non-polar solvents in nucleophilic substitution reactions. Boiling point data ensure proper distillation protocols during purification. These values should be cross-referenced with authoritative handbooks (e.g., Lange's Handbook of Chemistry) and replicated under controlled laboratory conditions .

Q. How can researchers ensure the purity of this compound in synthetic applications?

  • Methodological Answer : Purity verification involves gas chromatography-mass spectrometry (GC-MS) for volatile organic analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, 1^1H NMR should show characteristic peaks at δ 1.2–1.6 ppm (methylene/methyl groups) and δ 3.4 ppm (bromine-adjacent CH2_2). Consistent melting points and refractive indices (n20^{20}/D = 1.447) further validate purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to minimize inhalation risks, as alkyl bromides are volatile and irritants. Store in amber glass containers under inert gas (e.g., N2_2) to prevent light-induced decomposition. Safety data sheets (SDS) for analogous compounds (e.g., 1-bromopentane) recommend nitrile gloves and lab coats to avoid dermal exposure. Waste disposal should follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How does the alkyl chain length of this compound influence its reactivity in nucleophilic substitution (SN_N2) reactions?

  • Methodological Answer : The heptyl chain introduces steric hindrance, reducing SN_N2 reactivity compared to shorter-chain bromoalkanes (e.g., 1-bromohexane). Kinetic studies using varying alkyl bromides and nucleophiles (e.g., NaI in acetone) can quantify rate differences. Computational modeling (DFT or MD simulations) may further elucidate steric and electronic effects. Compare results with shorter/longer homologs to establish structure-reactivity trends .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound (e.g., heat capacity)?

  • Methodological Answer : Discrepancies in isobaric heat capacity (Cp_p) values (e.g., 275.8 J/mol·K vs. literature reports) require validation via differential scanning calorimetry (DSC) under standardized conditions. Cross-check with homologous series (e.g., 1-bromohexane, 1-bromooctane) to identify anomalous data. Peer-reviewed studies with detailed experimental protocols (e.g., temperature calibration, sample purity >98%) should be prioritized to minimize systematic errors .

Q. How can computational methods predict the environmental fate of this compound in interdisciplinary studies?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can predict soil/water partitioning coefficients (log Kow_{ow} = 3.35). Validate predictions with experimental data from EPA risk assessment frameworks (e.g., TSCA guidelines) that evaluate persistence, toxicity, and transport mechanisms .

Q. Data Analysis & Reproducibility

Q. How should researchers address variability in synthetic yields of this compound-derived products?

  • Methodological Answer : Systematically document reaction parameters (e.g., stoichiometry, solvent polarity, temperature). For example, in Sonogashira couplings, CuI catalyst loading and Pd0^0/PdII^{II} ratios significantly impact yields. Use design of experiments (DoE) to identify critical variables and optimize conditions. Replicate trials under inert atmospheres to control moisture-sensitive intermediates .

Q. What analytical techniques confirm the identity of this compound in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (m/z 179.0980 for [M+^+]). Infrared (IR) spectroscopy detects C-Br stretches (~560 cm1^{-1}). Coupled techniques like GC-IR or LC-MS enhance specificity in multicomponent systems. Cross-validate with synthetic controls and spiked samples to rule out matrix effects .

Q. Ethical & Reproducibility Standards

Q. How can researchers ensure compliance with ethical standards when publishing this compound-related data?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by fully disclosing experimental details, including catalyst sources, purification methods, and characterization data. Provide raw spectra and chromatograms in supplementary materials. Cite prior synthesis protocols to avoid plagiarism and ensure transparency in data interpretation .

Q. What steps mitigate risks of irreproducible results in this compound studies?

  • Methodological Answer : Implement open-science practices: share reaction codebooks, raw data repositories, and detailed SOPs. Use internal replication teams to verify key findings. For thermodynamic studies, calibrate instruments (e.g., DSC, viscometers) using certified reference materials. Report uncertainties and confidence intervals for all measurements .

Properties

IUPAC Name

1-bromoheptane
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InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
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InChI Key

LSXKDWGTSHCFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
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DSSTOX Substance ID

DTXSID7022095
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Molecular Weight

179.10 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
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Vapor Pressure

1.27 [mmHg]
Record name 1-Bromoheptane
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CAS No.

629-04-9
Record name 1-Bromoheptane
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